

Fensulfothion Oxon: A Technical Guide for Organophosphorus Compound Research

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Compound of Interest					
Compound Name:	Fensulfothion oxon				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. [1][2] Like many organophosphorothionates, fensulfothion itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic activation in organisms to its oxygen analog, fensulfothion oxon.[3] This biotransformation dramatically increases its toxicity, making the oxon the primary active metabolite responsible for the potent anticholinesterase activity.[3][4]

This technical guide provides an in-depth overview of the role of **fensulfothion oxon** in the study of organophosphorus compounds. It details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **fensulfothion oxon** is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE,



fensulfothion oxon causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve impulse transmission.

The greater inhibitory potency of the oxon form is attributed to the substitution of the thion (P=S) group in fensulfothion with an oxon (P=O) group. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. This results in a stable, phosphorylated enzyme that is unable to perform its normal function. **Fensulfothion oxon** is reported to be 50 to 100 times more potent as an AChE inhibitor than its parent compound, fensulfothion.[4]

Quantitative Data

The following tables summarize key quantitative data for fensulfothion and its oxon metabolite.

Table 1: Acetylcholinesterase Inhibition Data for Fensulfothion Oxon

Parameter	Value	Species/Enzyme Source	Reference
Inhibition Constant (K _i)	0.8 nM	Human Erythrocyte AChE	[4]

Table 2: Acute Toxicity Data

Compound	Test	Species	Route	Value	Reference
Fensulfothion Oxon	96-hour LC50	Daphnia magna	Water	0.12 μg/L	[4]
Fensulfothion	Oral LD50	Rat (female)	Oral	2.2 mg/kg	[5]
Fensulfothion	Oral LD50	Rat (male)	Oral	10.5 mg/kg	[5]
Fensulfothion	Dermal LD50	Rat (female)	Dermal	3.5 mg/kg	[5]
Fensulfothion	Dermal LD50	Rat (male)	Dermal	30.0 mg/kg	[5]



Note: Mammalian LD₅₀ values for **fensulfothion oxon** are not readily available in the reviewed literature. However, given its significantly higher in vitro AChE inhibitory potency, the acute toxicity of **fensulfothion oxon** is expected to be substantially greater than that of the parent fensulfothion.

Experimental Protocols In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by **fensulfothion oxon**.

Materials:

- Fensulfothion oxon
- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of fensulfothion oxon in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
 - Prepare a working solution of AChE in phosphate buffer.



- Prepare a solution of DTNB in phosphate buffer.
- Prepare a solution of ATCI in deionized water.
- Assay Setup:
 - In a 96-well plate, add phosphate buffer, the AChE working solution, and the fensulfothion oxon dilution (or solvent control).
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
- Reaction Initiation and Measurement:
 - Add the DTNB solution to all wells.
 - Initiate the enzymatic reaction by adding the ATCI solution to all wells.
 - Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of fensulfothion oxon.
 - Determine the percentage of inhibition for each concentration relative to the solvent control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Sample Preparation for Pesticide Residue Analysis using QuEChERS (AOAC Official Method 2007.01)

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting pesticide residues, including fensulfothion and its oxon, from food matrices prior to chromatographic analysis.



Materials:

- · Homogenized food sample
- Acetonitrile (ACN) with 1% acetic acid
- Magnesium sulfate (anhydrous)
- Sodium acetate (anhydrous)
- Primary secondary amine (PSA) sorbent
- C18 sorbent (optional, for fatty matrices)
- Graphitized carbon black (GCB) (optional, for pigmented matrices)
- 50 mL and 15 mL centrifuge tubes
- Centrifuge
- Vortex mixer

Procedure:

- Extraction:
 - Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 15 mL of 1% acetic acid in acetonitrile.
 - Add internal standards if required.
 - Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
 - Cap the tube and shake vigorously for 1 minute.[6]
 - Centrifuge at ≥1500 rcf for 1 minute.[8]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:



- Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing anhydrous magnesium sulfate and PSA sorbent (and C18 or GCB if necessary).[1]
- Shake vigorously for 30 seconds.[8]
- Centrifuge at ≥1500 rcf for 1 minute.[8]
- Final Extract:
 - The resulting supernatant is the final extract, which can be analyzed by GC-MS/MS or LC-MS/MS.

UHPLC-MS/MS Analysis of Fensulfothion Oxon

This provides typical starting conditions for the analysis of organophosphate oxons. Method optimization will be required.

Instrumentation:

 Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[9]
- Gradient: A suitable gradient from a low to high percentage of mobile phase B.
- Flow Rate: 0.2-0.4 mL/min.[9]
- Injection Volume: 1-10 μL.

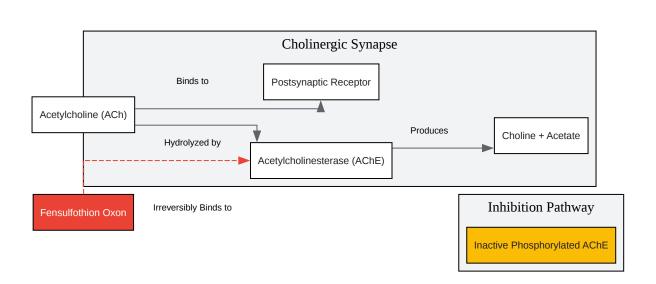
Mass Spectrometry Conditions:



- Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Specific precursor-to-product ion transitions for fensulfothion oxon need to be determined by infusing a standard solution.
- Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Visualizations

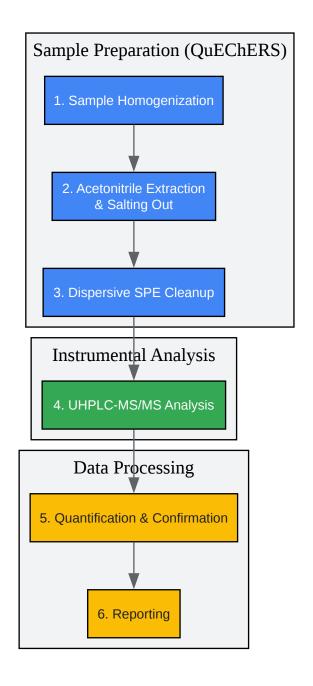
Nerve Impulse



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Acetylcholinesterase Inhibition by Fensulfothion Oxon.





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Workflow for Pesticide Residue Analysis.

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